tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a versatile and significant compound with applications spanning multiple scientific disciplines. This chiral molecule features both hydroxyl and aminomethyl functional groups, making it a valuable building block for chemical synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate often begins with chiral starting materials or involves chiral resolution steps. A common route includes the cyclization of appropriate intermediates under controlled conditions to form the pyrrolidine ring, followed by functionalization at the 2 and 4 positions. Typically, reactions involve protecting groups such as tert-butyl esters to enhance selectivity and yield.
Industrial Production Methods: : On an industrial scale, the production often uses optimized catalytic processes to ensure high yield and purity. Techniques like hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic resolution are employed to maintain the stereochemistry of the product. Reaction conditions include temperature control, pressure adjustments, and precise reagent addition to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: : tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is known for undergoing oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Used in These Reactions: : Oxidation reactions often use agents like potassium permanganate or chromium trioxide. Reduction may involve hydride sources such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions frequently use halogenating agents or nucleophiles under basic conditions.
Major Products Formed from These Reactions: : Major products from these reactions can vary, including oxidized ketones or aldehydes, reduced amines or alcohols, and substituted derivatives at the aminomethyl or hydroxyl positions.
Scientific Research Applications
Chemistry: : In synthetic chemistry, it serves as a chiral building block for complex molecules, facilitating the construction of asymmetric molecules with high enantiomeric purity. It's used in the synthesis of pharmaceuticals and natural product analogs.
Biology: : In biological studies, it may be utilized to explore enzyme-substrate interactions and protein binding due to its well-defined chiral centers and functional groups.
Medicine: : Medically, derivatives of this compound are investigated for potential therapeutic effects, including antimicrobial and antiviral activities. Its structure aids in the development of drugs with improved efficacy and reduced side effects.
Industry: : Industrially, it's applied in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals, polymers, and other high-value materials.
Mechanism of Action
Effects and Molecular Targets: : The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, modulating biological pathways. Its aminomethyl and hydroxyl groups participate in hydrogen bonding and electrostatic interactions, affecting the compound's binding affinity and specificity.
Pathways Involved: : Pathways influenced by this compound include metabolic routes where it acts as an inhibitor or activator of key enzymes, affecting cellular processes like signal transduction, metabolic cycles, and gene expression.
Comparison with Similar Compounds
Uniqueness: : When compared to similar chiral pyrrolidines, tert-Butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate stands out due to its specific stereochemistry, which can greatly influence its reactivity and interaction with biological targets. The presence of the tert-butyl ester group further distinguishes its physical and chemical properties.
List of Similar Compounds
(2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine
tert-Butyl 2-hydroxy-4-aminopyrrolidine-1-carboxylate
1-Boc-4-aminomethyl-2-hydroxypyrrolidine
Properties
IUPAC Name |
tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQOVHQSXJGTPM-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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